N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research and industry
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-11-10-16-9-6-12-22(19(16)13-18)20(23)17-7-4-3-5-8-17/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSMCHMYHJNLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide typically involves a multi-step process. The initial step often includes the formation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group. Subsequent steps involve the sulfonamide formation through sulfonation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is utilized in various industrial processes, including the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where sulfonamide functionality is crucial.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzoyl group , a tetrahydroquinoline moiety , and a sulfonamide group , which together contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and interfere with cellular signaling pathways by binding to various receptors and enzymes.
Antifungal Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, in a study evaluating related compounds, some demonstrated excellent fungicidal activities against pathogens such as Valsa mali and Sclerotinia sclerotiorum. The compound's structure plays a critical role in this activity:
| Compound | EC50 (mg/L) | Activity |
|---|---|---|
| Flutolanil | 3.44 | Commercial fungicide |
| This compound | 29.52 | In vivo activity |
These findings suggest that the compound may serve as a potential lead for developing new antifungal agents .
Antitumor Activity
In vitro studies have shown that similar compounds exhibit potent antitumor activity. For example, compounds derived from the tetrahydroquinoline framework have been evaluated for their efficacy against various cancer cell lines:
| Compound | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| Compound 32 | 2.5 | 37.5 |
| Compound 25 | 3.0 | 37.5 |
| Compound 41 | 5.0 | 37.5 |
These results indicate that certain derivatives possess greater potency than established chemotherapeutics .
Case Studies and Research Findings
A study published in 2016 focused on synthesizing N-substituted benzoyl derivatives of tetrahydroquinoline and evaluating their biological activities. The results highlighted that structural modifications significantly influenced the antifungal efficacy of these compounds . Another investigation into novel tetrahydroquinoline derivatives revealed their potential as antitumor agents with promising IC50 values compared to Doxorubicin .
Q & A
Q. What are the key steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves:
Functionalization of the tetrahydroquinoline core : Benzoylation at the 1-position via a Friedel-Crafts acylation using benzoyl chloride under anhydrous AlCl₃ catalysis .
Sulfonamide coupling : Reaction of the 7-amino group with 2-methylpropane-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to isolate the target compound (>95% purity) .
Optimization : Temperature control (0–5°C during sulfonylation to minimize side reactions) and stoichiometric excess (1.2 equivalents of sulfonyl chloride) improve yields (reported 65–78%) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoyl protons at δ 7.4–8.2 ppm; sulfonamide NH at δ 9.1–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 425.14) .
- HPLC : Retention time and UV-Vis spectra ensure purity (>95%) and detect residual solvents .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against dihydropteroate synthase (DHPS) using a spectrophotometric assay (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Crystallization : Slow evaporation from ethanol/dichloromethane yields diffraction-quality crystals.
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL (via SHELXTL) refines hydrogen bonding (e.g., N–H⋯O=S interactions) and confirms stereochemistry .
- Contradictions : Discrepancies in bond angles (e.g., C–N–S vs. expected values) may arise from crystal packing effects, requiring Hirshfeld surface analysis .
Q. How can researchers reconcile conflicting bioactivity data across different studies?
- Source analysis : Compare assay conditions (e.g., DHPS from E. coli vs. human isoforms) .
- Solubility factors : Dimethyl sulfoxide (DMSO) concentration variations (>1% can artifactually inhibit cell growth) .
- Metabolic stability : LC-MS/MS quantifies degradation products in hepatic microsomes to explain reduced activity in vivo .
Q. What computational methods predict binding modes with biological targets?
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Benzoyl vs. acetyl substitution : Acetyl analogs show 3-fold lower DHPS inhibition (IC₅₀ = 12 μM vs. 4 μM), indicating benzoyl’s role in hydrophobic interactions .
- Sulfonamide alkylation : Methylpropane sulfonamide improves metabolic stability (t₁/₂ = 4.2 h in microsomes) vs. ethyl derivatives (t₁/₂ = 1.8 h) .
Methodological Resources
- Crystallography software : SHELX suite for structure solution/refinement ; ORTEP-3 for graphical representation .
- Synthetic protocols : Multi-step organic synthesis with protective group strategies (e.g., Fmoc for amine protection) .
- Data interpretation : Cross-validate NMR shifts with ACD/Labs or ChemDraw predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
